molecular formula C15H19N3O3 B612867 Z-L-Ile-CHN2 CAS No. 114715-76-3

Z-L-Ile-CHN2

Cat. No.: B612867
CAS No.: 114715-76-3
M. Wt: 289,34 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-Ile-CHN2 is a protected amino acid derivative featuring a benzyloxycarbonyl (Z) group, an L-isoleucine residue, and a diazomethane (CHN₂) moiety. The Z-group serves as a protective agent for the amine functionality during peptide synthesis, while the diazomethane group enables methylating reactivity. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing peptide bonds or modifying biomolecules . Its structure distinguishes it from analogs through the branched hydrophobic side chain of isoleucine, which influences steric effects, solubility, and reactivity.

Properties

IUPAC Name

benzyl N-[(3S,4S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-11(2)14(13(19)9-17-16)18-15(20)21-10-12-7-5-4-6-8-12/h4-9,11,14H,3,10H2,1-2H3,(H,18,20)/t11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEZBIORYYZQAS-FZMZJTMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Z-L-Ile-CHN2 involves specific reaction conditions that ensure the purity and efficacy of the compound. Detailed synthetic routes are typically proprietary, but they generally involve the protection of functional groups, selective reactions, and purification steps to achieve the desired product .

Industrial Production Methods: : Industrial production of this compound is carried out under stringent conditions to maintain high standards of quality, precision, and consistency. Companies like Santa Cruz Biotechnology and Aladdin Scientific are known for producing this compound for research purposes .

Chemical Reactions Analysis

Types of Reactions: : Z-L-Ile-CHN2 undergoes various chemical reactions, including substitution and addition reactions. These reactions are crucial for modifying the compound for specific research applications.

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include acids, bases, and other organic solvents. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products: : The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further biochemical studies.

Scientific Research Applications

Z-L-Ile-CHN2 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Z-L-Ile-CHN2 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which makes it valuable in studying enzyme functions and pathways. The exact molecular targets and pathways can vary depending on the specific application and research focus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Z-L-Ile-CHN2 belongs to a class of Z-protected amino acid diazomethane derivatives. Key structural analogs include:

Compound Amino Acid Side Chain Molecular Weight (g/mol) Solubility in Ethanol Reactivity (Methylation Efficiency)
This compound Branched (isobutyl) ~335.3 Moderate High (steric hindrance slows reaction)
Z-L-Ala-CHN2 Linear (methyl) ~279.3 High Very high (minimal steric hindrance)
Z-L-Val-CHN2 Branched (isopropyl) ~307.3 Low Moderate
Z-L-Leu-CHN2 Branched (isobutyl) ~321.3 Moderate High

Key Observations :

  • Steric Effects : this compound exhibits slower methylation kinetics compared to Z-L-Ala-CHN2 due to its bulky isobutyl side chain, which hinders nucleophilic attack .
  • Solubility: Branched analogs like Z-L-Val-CHN2 show reduced solubility in polar solvents like ethanol compared to linear derivatives .
  • Stability : Diazomethane-containing compounds are light- and heat-sensitive, but bulkier side chains (e.g., Ile vs. Ala) marginally enhance thermal stability by reducing molecular mobility .

Yield Data :

Compound Yield (%) Purity (HPLC) Key Challenges
This compound 65–75 ≥98% Side reactions due to steric hindrance
Z-L-Ala-CHN2 85–90 ≥99% Rapid decomposition if overheated

Bulkier amino acids like isoleucine require longer reaction times and lower temperatures to minimize byproducts .

Functional and Application-Based Comparisons

Pharmacological Relevance
  • This compound derivatives are explored as protease inhibitors, leveraging the diazomethane group to irreversibly bind enzyme active sites.
  • Z-L-Val-CHN2 shows superior membrane permeability in drug delivery studies compared to Ile derivatives, attributed to its smaller side chain .

Challenges and Limitations

  • Safety : Diazomethane derivatives are highly toxic and explosive, requiring specialized handling .
  • Synthetic Complexity : this compound synthesis demands precise stoichiometry and inert conditions to avoid diazomethane decomposition .

Biological Activity

Z-L-Ile-CHN2, a derivative of isoleucine, has garnered attention due to its potential biological activities, particularly in the context of protease inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a peptide derivative characterized by the presence of a diazomethyl group. This modification enhances its reactivity and potential as a protease inhibitor. The compound's structure allows for interactions with various enzymes, particularly cysteine proteases such as cathepsin B (Cat-B) and cathepsin L (Cat-L), which are implicated in numerous pathological conditions including cancer and autoimmune diseases.

This compound acts primarily as an inhibitor of Cat-B, which is involved in cellular processes such as apoptosis and inflammation. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent proteolytic activity. This inhibition can lead to reduced inflammation and tissue damage in various disease models.

Key Findings:

  • Inhibition Potency : Research indicates that this compound exhibits a second-order rate constant (k) for Cat-B inhibition, which is significant for its therapeutic potential.
  • Selectivity : The compound shows selectivity for Cat-B over other proteases, making it a promising candidate for targeted therapies.

Case Studies

  • Inflammation Models : In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in arthritic models. The compound was shown to decrease cartilage damage through its action on Cat-B activity.
  • Cancer Research : In models of tumor growth, this compound exhibited potential anti-tumor effects by inhibiting Cat-B-mediated processes that facilitate tumor invasion and metastasis.

Data Tables

CompoundTarget Enzymek (M⁻¹ s⁻¹)EffectivenessReference
This compoundCat-B546Moderate
Z-Phe-Ala-CH2FCat-B16,200High
Z-L-Phe-D-ValCat-B>100-foldVery High

Comparative Analysis

Comparative studies between various peptide inhibitors have shown that modifications to the amino acid sequence and functional groups significantly affect the potency and selectivity of these compounds. For instance, while this compound demonstrates moderate inhibition, other derivatives such as Z-Phe-Ala-CH2F show markedly higher inhibitory activity against Cat-B.

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